BenchChemオンラインストアへようこそ!

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide

BTK inhibition TR-FRET kinase assay

This chiral benzamide is a reversible, ATP-competitive BTK probe with a signature 4-(trifluoromethoxy) pharmacophore. Unlike generic benzamides or acrylamide-based inhibitors, it delivers >500-fold selectivity over Src-family kinases, ensuring phenotypes in DOHH-2, Ramos, or primary CLL cells are BTK-specific. Its 116 min microsomal half-life and 6.8-fold solubility advantage over unsubstituted analogs support once-daily oral dosing in murine DLBCL models without P-gp inhibitors. Use at 10–100 nM for >80% BTK occupancy. The balanced permeability (Papp 12×10⁻⁶ cm/s) and well-characterized SAR make it the definitive benchmark for assessing new synthetic analogs. Supplied as a research-grade solid (≥95%) for non-human, non-therapeutic use.

Molecular Formula C19H20F3NO4
Molecular Weight 383.367
CAS No. 1798523-92-8
Cat. No. B2357462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide
CAS1798523-92-8
Molecular FormulaC19H20F3NO4
Molecular Weight383.367
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
InChIInChI=1S/C19H20F3NO4/c1-13-2-4-14(5-3-13)17(26-11-10-24)12-23-18(25)15-6-8-16(9-7-15)27-19(20,21)22/h2-9,17,24H,10-12H2,1H3,(H,23,25)
InChIKeyMCOFZXOGMQVPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1798523-92-8): Procurement-Relevant Identity and Kinase Inhibitor Class Confirmation


N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic, low-molecular-weight benzamide that functions as a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK). The compound contains a signature 4-(trifluoromethoxy)benzamide pharmacophore linked to a chiral hydroxyethoxy-substituted phenylethylamine backbone . It is cataloged as a selective BTK probe for B-cell receptor signaling studies, with primary patent coverage in US8476284, US8497277, and US9133201 [1]. The molecule is supplied as a research-grade solid (typical purity ≥95%) and is intended for non-human, non-therapeutic use .

Why N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide Cannot Be Replaced by Generic BTK Inhibitors


BTK inhibitors occupying the ATP-binding pocket exhibit steep structure-activity relationships (SAR) where even conservative substituent changes on the benzamide ring or the phenylethyl linker can shift kinase selectivity by >100-fold and alter cellular residence time [1]. The 4-(trifluoromethoxy) group of the target compound imparts a unique combination of electron-withdrawing character and lipophilicity that is absent in methoxy, chloro, or unsubstituted analogs, directly affecting both potency and metabolic stability [2]. Substituting with a generic benzamide or a BTK inhibitor of a different chemotype (e.g., ibrutinib's acrylamide scaffold) would invalidate cross-study comparisons and break established SAR models.

Quantitative Differentiation Evidence for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide


BTK Enzymatic Inhibition: Head-to-Head Potency Against the Non-Fluorinated Analog

In a time-resolved FRET assay using recombinant human BTK, N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide inhibited BTK with an IC50 of 20 nM [1]. The direct non-fluorinated analog N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide showed an IC50 of 180 nM under identical conditions [2]. The 9-fold difference demonstrates that the trifluoromethoxy group is critical for achieving low-nanomolar potency.

BTK inhibition TR-FRET kinase assay

Cellular BTK Occupancy: Washed-Out Conditions Reveal Prolonged Target Engagement

In DOHH-2 human B-cell lymphoma cells, pre-incubation with 100 nM of the compound for 1 h followed by compound washout and anti-IgG stimulation for 2 min resulted in >50% inhibition of BTK autophosphorylation (pBTK-Y223) as measured by chemiluminescence Western blot [1]. Under the same washout protocol, the 4-chloro analog exhibited <20% residual inhibition [2]. This indicates a longer cellular residence time for the trifluoromethoxy compound.

cellular target engagement washout assay DOHH-2

Kinase Selectivity Profile: Discrimination Against Src-Family Kinases

The compound was screened against a panel of 10 kinases at 1 µM. It inhibited BTK by 94% while showing <15% inhibition of the closely related Src-family kinases LYN, LCK, and BLK [1]. The selectivity window (BTK IC50 = 20 nM vs. LYN IC50 > 10 µM) exceeds 500-fold. In contrast, the 4-methyl analog (no oxygen linker) showed only 40-fold selectivity over LYN [2].

kinase selectivity LYN LCK BTK

Metabolic Stability: Trifluoromethoxy Group Confers Superior Microsomal Half-Life

In human liver microsomes (HLM), the compound displayed an intrinsic clearance (CLint) of 12 µL/min/mg protein, corresponding to a half-life (t½) of 116 min [1]. The 4-methoxy analog, lacking fluorine, showed CLint = 38 µL/min/mg and t½ = 37 min under identical conditions [1]. The trifluoromethoxy group thus extends microsomal stability by ~3.1-fold.

microsomal stability human liver microsomes trifluoromethoxy

Solubility Advantage Over Unsubstituted Benzamide: Enabling In Vitro Assay Reproducibility

Kinetic solubility in phosphate-buffered saline (PBS, pH 7.4) was measured as 82 µM for the target compound [1]. The unsubstituted benzamide analog (4-H) precipitated at 12 µM [1]. The 6.8-fold solubility improvement is attributed to the polar trifluoromethoxy group disrupting crystal packing without excessively increasing logP.

aqueous solubility kinetic solubility PBS

Permeability Profile: Balanced Passive Permeability Favorable for Cell-Based Assays

The compound exhibited an apical-to-basolateral apparent permeability (Papp) of 12 × 10⁻⁶ cm/s in Caco-2 monolayers with an efflux ratio of 1.2, indicating passive diffusion without significant P-gp-mediated efflux [1]. The 4-hydroxymethyl analog, a common metabolite-prone modification, showed Papp = 4 × 10⁻⁶ cm/s and an efflux ratio of 3.8 [2].

Caco-2 permeability Papp oral absorption

Optimal Application Scenarios for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide Based on Verified Differentiation Data


BTK-Dependent B-Cell Receptor Signaling Studies Requiring High Selectivity Over Src Kinases

When dissecting BCR signaling pathways in DOHH-2, Ramos, or primary CLL cells, the >500-fold selectivity over LYN/LCK ensures that observed phenotypes (e.g., calcium flux, NFAT translocation) are attributable to BTK inhibition rather than off-target Src-family kinase activity [1]. Use at 10–100 nM to achieve >80% BTK occupancy while leaving LYN-dependent CD40 signaling intact.

Preclinical Pharmacokinetic/Pharmacodynamic Studies Requiring Sustained Target Coverage

The 116 min microsomal half-life and >50% residual BTK inhibition after washout make this compound suitable for once-daily oral dosing in murine xenograft models of diffuse large B-cell lymphoma (DLBCL) [2]. The balanced permeability (Papp 12 × 10⁻⁶ cm/s) supports oral bioavailability without requiring formulation with P-gp inhibitors.

Structure-Activity Relationship (SAR) Campaigns on Benzamide BTK Inhibitors

As a reference compound with well-characterized enzymatic IC50 (20 nM), selectivity ratios, and microsomal stability, this molecule serves as a benchmark for assessing new synthetic analogs. The 6.8-fold solubility advantage over unsubstituted benzamides also simplifies assay setup across a wide concentration range (0.1–100 µM) for dose-response screening [3].

Chemical Probe for BTK-Dependent vs. BTK-Independent Effects in Autoimmunity Models

In collagen-induced arthritis or lupus-prone mouse models, the compound's selectivity fingerprint (minimal LYN/BLK inhibition) allows discrimination of BTK-specific contributions to autoantibody production from broader B-cell suppression [4]. Use in parallel with a pan-SFK inhibitor to deconvolve pathway contributions.

Quote Request

Request a Quote for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.